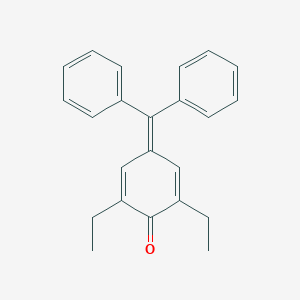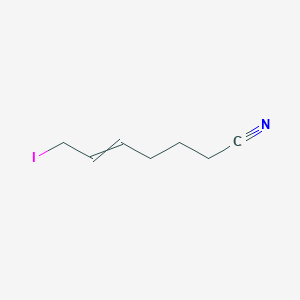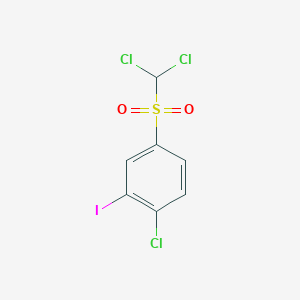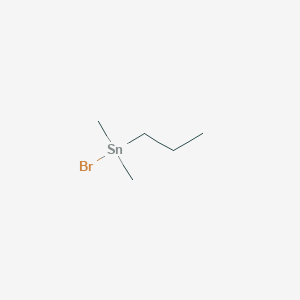
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a methoxy group attached to the carbazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile typically involves the reaction of 3-methoxy-9H-carbazole with a suitable nitrile precursor. One common method includes the use of 3-methoxy-9H-carbazole and 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: 3-(3-Hydroxy-9H-carbazol-9-YL)propanenitrile.
Reduction: 3-(3-Methoxy-9H-carbazol-9-YL)propanamine.
Substitution: Various substituted carbazole derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Investigated for use in memory devices and other electronic applications.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile in electronic applications involves its ability to transport charge carriers. The methoxy group can influence the electron density on the carbazole ring, affecting its electronic properties. In memory devices, the compound can undergo reversible redox reactions, facilitating charge storage and release .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(9H-carbazol-3-yl)propanenitrile: Lacks the methoxy group, which can result in different electronic properties.
3-Carbazol-9-yl-propionic acid derivatives: These compounds have different functional groups attached to the carbazole ring, influencing their reactivity and applications.
Uniqueness
3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is unique due to the presence of the methoxy group, which can enhance its solubility and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and memory devices .
Propriétés
Numéro CAS |
61606-42-6 |
|---|---|
Formule moléculaire |
C16H14N2O |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
3-(3-methoxycarbazol-9-yl)propanenitrile |
InChI |
InChI=1S/C16H14N2O/c1-19-12-7-8-16-14(11-12)13-5-2-3-6-15(13)18(16)10-4-9-17/h2-3,5-8,11H,4,10H2,1H3 |
Clé InChI |
MSRCJYCIIQABMM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Bromophenyl)[5-(4-methoxyphenyl)selenophen-2-yl]methanone](/img/structure/B14590822.png)





![2-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14590861.png)


![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
